
Brolamfetamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOB,BENZYLOXY- ist eine biphenylbasierte, gewinkelte Flüssigkristallverbindung. Sie ist bekannt für ihre einzigartigen mesomorphen Eigenschaften, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen. Die Verbindung zeigt ungewöhnliche physikalische Eigenschaften wie die Fluidität von Flüssigkeiten und die Fernordnung der Position oder Orientierung von Kristallen .
Herstellungsmethoden
Die Synthese von DOB,BENZYLOXY- beinhaltet die Herstellung neuer biphenylbasierter, gewinkelter Verbindungen. Eine Methode beinhaltet die Reaktion von 4-(Benzyloxy)-2-hydroxybenzaldehyd mit verschiedenen Aminophenol-Derivaten, um Schiff-Base-Liganden zu bilden. Diese Liganden werden dann mit Metallionen koordiniert, um die endgültige Verbindung zu bilden . Eine andere Methode beinhaltet die Verwendung von 2-Benzyloxy-1-methylpyridiniumtriflat als Reagenz für die Synthese von Benzyl-Ethern und -Estern .
Vorbereitungsmethoden
The synthesis of DOB,BENZYLOXY- involves the preparation of novel biphenyl-based bent-core compounds. One method includes the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives to form Schiff base ligands. These ligands are then coordinated with metal ions to form the final compound . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .
Analyse Chemischer Reaktionen
Reductive Amination
The primary synthetic route involves reductive amination of bromophenylacetone precursors. A representative protocol from peer-reviewed studies demonstrates the following steps :
Reagent | Conditions | Purpose |
---|---|---|
Bromophenylacetone | Methanol solvent, RT, 1 hr | Ketone substrate preparation |
Ammonium acetate/Methylamine HCl | 5 equivalents, 0°C cooling | Amine donor introduction |
Sodium cyanoborohydride | 0.4 equivalents, pH adjustment | Selective reduction of imine intermediate |
Chloroform:methanol (10:1) | Column chromatography | Purification of crude product |
This method yields racemic brolamfetamine due to the absence of chiral resolution steps . The stereocenter at the α-carbon produces R-(−)-DOB as the biologically active enantiomer .
Structural Derivatives
-
2C-B Synthesis : Omission of the α-methyl group converts DOB into 2C-B (4-bromo-2,5-dimethoxyphenethylamine), reducing 5-HT₂A receptor affinity and vasoconstrictive effects .
-
Halogen Substitution : Replacement of bromine with iodine or chlorine alters psychedelic potency and metabolic stability, though these derivatives are less studied .
Derivatization for Gas Chromatography
Brolamfetamine’s low volatility necessitates chemical derivatization for GC-MS analysis. Key methods include :
Derivative | Reagent | Key Product Ions (m/z) |
---|---|---|
Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | 190 ([M–CH₃]⁺ – HBr), 147 |
Trimethylsilyl (TMS) | BSTFA (N,O-bis(trimethylsilyl)) | 59, 73, 100 (diagnostic ratios) |
Elution Order (DB-5ms Column) :
-
2-Bromoamphetamine (2Br-AP)
-
3-Bromoamphetamine (3Br-AP)
-
4-Bromoamphetamine (4Br-AP)
Mass Spectrometric Fragmentation
Under electron ionization (EI-MS), TMS derivatives exhibit regiospecific fragmentation :
-
2Br-AP : Dominant ions at m/z 147 ([M–BrSi(CH₃)₂]⁺) and 190.
-
3Br-AP/4Br-AP : Base peaks at m/z 91 (tropylium cation) with distinct ion ratios for positional differentiation.
Oxidative Pathways
While human metabolic data is limited, rodent studies suggest:
-
N-Demethylation : Catalyzed by CYP2D6, producing primary amine metabolites.
-
O-Demethylation : Leads to catechol intermediates prone to glucuronidation .
Stability Under Storage
-
Photodegradation : Exposure to UV light induces debromination, forming 2,5-dimethoxyamphetamine (DMA) .
-
Thermal Stability : Decomposes above 200°C, releasing HBr gas (detectable via FTIR) .
Receptor Binding Kinetics
Though not direct chemical reactions, DOB’s agonism at serotonin receptors involves non-covalent interactions critical to its pharmacological profile :
Receptor | Affinity (Kᵢ, nM) | Efficacy (E_max) |
---|---|---|
5-HT₂A | 0.6–81 | 89–97% |
5-HT₂C | 1.3–60 | 95–112% |
TAAR₁ | >1,000 | Weak partial agonist |
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
Brolamfetamine acts primarily as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors. Its effects include:
- Psychedelic Experience : Similar to LSD but with a slower onset (3–4 hours) and a longer duration (up to 36 hours).
- Physiological Responses : Increased heart rate (tachycardia), elevated blood pressure (hypertension), hyperthermia, and pupil dilation.
- Potential Risks : High doses can lead to severe vasoconstriction and other adverse effects.
Hallucinogenic Studies
Brolamfetamine is primarily utilized in research focused on the serotonin receptor subfamily. Its selectivity for the 5-HT2 receptor makes it an important tool for studying the mechanisms underlying hallucinogenic experiences and their potential therapeutic applications.
Therapeutic Investigations
Recent studies have explored the potential of Brolamfetamine in treating various psychological conditions, such as:
- Depression and Anxiety Disorders : Investigations into the modulation of serotonin pathways suggest that compounds like Brolamfetamine could offer new avenues for treatment.
- Substance Use Disorders : The compound's effects on mood and perception may provide insights into addiction therapies.
Comparative Analysis of Brolamfetamine with Other Psychedelics
Compound | Primary Receptor Target | Onset Time | Duration of Effect | Notable Effects |
---|---|---|---|---|
Brolamfetamine | 5-HT2A | 3–4 hours | Up to 36 hours | Hallucinations, tachycardia |
LSD | 5-HT2A | 30–90 min | Up to 12 hours | Hallucinations, altered perception |
DOI | 5-HT2A | 30–60 min | Up to 24 hours | Visual distortions, increased energy |
Wirkmechanismus
The mechanism of action of DOB,BENZYLOXY- involves its interaction with specific molecular targets and pathways. The compound exhibits dielectric relaxation mechanisms, which are studied using Cole-Cole curves. These mechanisms are important for understanding the material’s relaxation processes and conductivity properties .
Vergleich Mit ähnlichen Verbindungen
DOB,BENZYLOXY- kann mit anderen ähnlichen biphenylbasierten, gewinkelten Flüssigkristallverbindungen wie DDB verglichen werden. Beide Verbindungen zeigen ähnliche mesomorphe Eigenschaften, aber DOB,BENZYLOXY- hat einzigartige dielektrische Parameter und Phasenübergangstemperaturen . Weitere verwandte Verbindungen sind Schiff-Base-Flüssigkristalle mit terminalen Benzyloxygruppen, die ebenfalls einzigartige mesomorphe Eigenschaften aufweisen .
Biologische Aktivität
Brolamfetamine hydrobromide, also known as DOB (4-bromo-2,5-dimethoxyamphetamine), is a synthetic compound primarily recognized for its potent hallucinogenic effects. It is classified as a member of the phenylisopropylamine family, which includes other notable compounds like LSD and psilocybin. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and physiological effects.
Structural Information
- Molecular Formula : C₁₁H₁₆BrNO₂
- Molecular Weight : 274.154 g/mol
- Stereochemistry : Racemic mixture
- SMILES Notation : COC1=CC(Br)=C(OC)C=C1CC(C)N
- InChIKey : FXMWUTGUCAKGQL-UHFFFAOYSA-N
Table 1: Chemical Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆BrNO₂ |
Molecular Weight | 274.154 g/mol |
Stereochemistry | Racemic |
Charge | 0 |
Optical Activity | (+/-) |
Biological Activity
Brolamfetamine exhibits significant biological activity primarily through its action as a partial agonist at several serotonin receptors, notably the 5-HT2A receptor. This receptor is crucial in mediating the compound's hallucinogenic effects.
Receptor Interactions
Brolamfetamine interacts with various receptors in the central nervous system (CNS):
- 5-HT2A Receptor : Major mediator of psychedelia.
- 5-HT2B and 5-HT2C Receptors : Contribute to cardiovascular effects.
- Trace Amine Associated Receptor 1 (TAAR1) : Involved in modulating neurotransmitter release.
Physiological Effects
Animal studies have demonstrated that brolamfetamine can induce several physiological responses:
- Cardiovascular Effects : Hypertension and tachycardia.
- Neurological Effects : Hyperpyrexia and pupillary dilatation.
- Behavioral Effects : Altered perception and mood changes similar to LSD.
Table 2: Summary of Physiological Effects Induced by Brolamfetamine
Effect | Description |
---|---|
Hypertension | Increased blood pressure |
Tachycardia | Elevated heart rate |
Hyperpyrexia | Increased body temperature |
Pupillary Dilatation | Enlarged pupils |
Peripheral Vasoconstriction | Reduced blood flow to extremities |
Study on Serotonin Receptor Affinity
A pivotal study conducted in 1999 compared the binding affinities of various hallucinogenic phenylisopropylamines at cloned human serotonin receptors. Brolamfetamine exhibited high affinity for the 5-HT2A receptor, confirming its role in producing hallucinogenic effects (PubMed ID: 9920480).
Clinical Observations
Research has indicated that the effective dose of brolamfetamine for inducing significant psychoactive effects is approximately 2 mg for an average adult male weighing around 80 kg. The onset of effects can take up to 3–4 hours, with a duration lasting up to 36 hours (NCBI).
Comparative Analysis with Other Hallucinogens
Brolamfetamine's potency and duration of action are comparable to other well-known hallucinogens like LSD. However, it has a slower onset and longer-lasting effects, which can complicate its use in both recreational and research contexts.
Eigenschaften
CAS-Nummer |
53581-53-6 |
---|---|
Molekularformel |
C11H17Br2NO2 |
Molekulargewicht |
355.07 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide |
InChI |
InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H |
InChI-Schlüssel |
KOUBEZAODVTFTG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |
Key on ui other cas no. |
53581-53-6 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.